An In-Depth Technical Guide to the Physicochemical Properties of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol
An In-Depth Technical Guide to the Physicochemical Properties of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol
Foreword: Unveiling a Key Chiral Building Block
In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs). Among these crucial synthons, (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol emerges as a versatile intermediate, prized for its distinct stereochemistry and orthogonally protected functional groups. This guide provides a comprehensive exploration of the core physicochemical properties of this valuable compound, offering researchers, scientists, and drug development professionals a technical resource grounded in scientific principles and practical application. Understanding these properties is not merely an academic exercise; it is fundamental to optimizing reaction conditions, ensuring purity, and developing robust and scalable synthetic routes.
Molecular Structure and Core Identifiers
(2R,4S)-4-BOC-amino-2-pyrrolidinemethanol, a derivative of proline, possesses a pyrrolidine ring scaffold with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (BOC) protected amine at the 4-position. The specific (2R,4S) stereochemistry dictates the spatial arrangement of these substituents, a critical feature for its application in asymmetric synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate | N/A |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [] |
| Molecular Weight | 216.28 g/mol | [] |
| CAS Number | 1217975-63-7 (for the (2S,4R) enantiomer) | [] |
The BOC protecting group offers stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a strategic advantage in multistep synthesis.[2]
Physicochemical Data at a Glance
A thorough understanding of the physical and chemical properties of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol is essential for its effective handling, storage, and application in synthesis.
| Physicochemical Property | Value | Experimental Context & Causality |
| Appearance | White to off-white solid | The solid-state nature at ambient temperature is typical for molecules of this size and polarity, facilitating ease of handling and weighing. |
| Melting Point | Data not available in searched sources | The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is expected. Broadening of the melting range can indicate the presence of impurities or residual solvent. |
| Boiling Point (Predicted) | 351.4 ± 35.0 °C | This high predicted boiling point is attributed to the presence of hydrogen bonding donors (amine and hydroxyl groups) and the molecule's overall polarity, leading to strong intermolecular forces. |
| Solubility | Soluble in DMSO and other polar organic solvents. | The presence of both polar (hydroxyl, carbamate) and nonpolar (BOC group) moieties suggests solubility in a range of organic solvents. High solubility in DMSO is common for compounds of this nature.[3] |
| pKa (Predicted) | 12.21 ± 0.40 | This predicted pKa value is associated with the protonated secondary amine within the pyrrolidine ring. This basicity is a key factor in its reactivity and in designing appropriate work-up and purification procedures. |
Spectroscopic and Chromatographic Characterization
The unambiguous identification and purity assessment of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. While specific spectra for the title compound were not found in the search results, a representative ¹H NMR spectrum of a BOC-protected amino acid, N-Boc glutamic acid, shows characteristic signals for the BOC group's methyl protons around 1.38 ppm.[4] For (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol, one would expect to see distinct signals for the pyrrolidine ring protons, the hydroxymethyl protons, and the nine equivalent protons of the tert-butyl group. Due to the restricted rotation around the carbamate C-N bond, some proton signals may appear broadened or as multiple rotamers at room temperature.[5]
Diagram: Logical Workflow for NMR Sample Preparation and Analysis
Caption: A streamlined workflow for preparing and analyzing (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol by NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. For (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the C=O stretch of the carbamate.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H (alcohol) | 3600-3200 (broad) | The broadness of this peak is due to hydrogen bonding. |
| N-H (carbamate) | 3400-3200 | This peak is often sharp and can sometimes be obscured by the O-H stretch. |
| C-H (alkane) | 3000-2850 | These stretches are from the pyrrolidine ring and the BOC group. |
| C=O (carbamate) | 1700-1670 | This is a strong, characteristic absorption for the carbamate carbonyl. |
| C-O (alcohol & carbamate) | 1250-1050 | These stretches are from the C-O single bonds. |
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of chiral compounds. A chiral stationary phase is required to separate the (2R,4S) enantiomer from its (2S,4R) counterpart.
Diagram: Chiral HPLC Purity Analysis Workflow
Caption: Key steps for determining the enantiomeric purity of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol using chiral HPLC.
Experimental Protocols for Physicochemical Property Determination
The following protocols are provided as a guide for the experimental determination of key physicochemical properties. These are self-validating in that they include steps for calibration and control.
Determination of Melting Point
Causality: The melting point is a fundamental property that provides an indication of purity. A pure crystalline compound will have a sharp melting point range, while impurities will typically depress and broaden this range.
Protocol:
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Calibration: Calibrate the melting point apparatus using certified standards with known melting points (e.g., benzophenone, caffeine).
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Sample Preparation: Finely powder a small amount of the dried (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in the melting point apparatus. Heat at a rapid rate initially, then slow to 1-2 °C per minute as the expected melting point is approached.
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Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
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Validation: Perform the measurement in triplicate to ensure reproducibility.
Determination of Solubility
Causality: Understanding the solubility of a compound in various solvents is critical for selecting appropriate solvent systems for reactions, purifications, and formulations.
Protocol (Shake-Flask Method):
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
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Equilibration: Add an excess amount of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol to a known volume of each solvent in a sealed vial.
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Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the vials to stand undisturbed until any undissolved solid has settled. Centrifugation can be used to expedite this process.
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Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve, gravimetric analysis after solvent evaporation).
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Data Reporting: Express the solubility in terms of mg/mL or mol/L.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of (2R,4S)-4-BOC-amino-2-pyrrolidinemethanol.
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation. Protect from moisture and strong oxidizing agents.[6]
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Stability: The BOC group is sensitive to strong acids and will be cleaved. The compound is generally stable under neutral and basic conditions. The hydroxyl group may be susceptible to oxidation.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(2R,4S)-4-BOC-amino-2-pyrrolidinemethanol is a valuable chiral building block with a well-defined stereochemistry and orthogonally protected functional groups. Its physicochemical properties, as outlined in this guide, provide the necessary foundation for its effective use in the synthesis of complex pharmaceutical intermediates. A thorough understanding of its solubility, stability, and spectroscopic characteristics enables researchers to confidently incorporate this synthon into their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]
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1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram. ResearchGate. [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
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Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. NIH. [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. NIH. [Link]
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1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]
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4-(N-Boc-amino)piperidine. PubChem. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF. ResearchGate. [Link]
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(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
-
1,1-Dimethylethyl N-(5-((4-methylphenyl)sulfonyl)-5H-pyrrolo(2,3-b)pyrazin-2-yl)carbamate. PubChem. [Link]
